molecular formula C8H9NO4 B098272 2-(2-Nitrophenoxy)ethanol CAS No. 16365-25-6

2-(2-Nitrophenoxy)ethanol

Cat. No.: B098272
CAS No.: 16365-25-6
M. Wt: 183.16 g/mol
InChI Key: LGCYTDJJYLJYOB-UHFFFAOYSA-N
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Description

“2-(2-Nitrophenoxy)ethanol” is a chemical compound with the molecular formula C8H9NO4 . It is a derivative of ethanol where one of the hydrogen atoms is replaced by a 2-nitrophenoxy group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,4-dinitrophenoxy ethanol, a related compound, was synthesized and characterized for use as a plasticizer in propellant formulations . The synthesis involved multiple steps, including reactions with FTIR spectroscopy, 1 H-NMR and 13 C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an ethanol molecule where one of the hydrogen atoms is replaced by a 2-nitrophenoxy group . The molecular weight of this compound is 183.1614 .

Scientific Research Applications

  • Kinetics of Smiles Rearrangement : The Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol is a process catalyzed by general bases in aqueous alkali. Research indicates that the rate-limiting step is the formation of a spiro-Meisenheimer intermediate, which is consistent with the kinetics of reactions in similar polynitro systems (Knipe, Lound-Keast, & Sridhar, 1984).

  • Synthesis Optimization : A study focused on synthesizing p-nitrophenoxy ethanol using p-nitrophenol and chlorohydrin in a water solution of KOH, achieving high yield and quality. The research explored optimal conditions such as reaction temperature and alkali concentration, contributing to more efficient production methods (Liu Qiao-yun, 2005).

  • Hydroxylation by Cytochrome P-450 Isozyme : The hydroxylation of p-nitrophenol to 4-nitrocatechol was studied using rabbit hepatic microsomes and cytochrome P-450 isozymes. This research sheds light on the enzymatic pathways involved in the metabolism of compounds related to 2-(2-Nitrophenoxy)ethanol (Koop, 1986).

  • Role of Superoxide Radical in Hydroxylation : Research indicates that superoxide radicals play a role in the nonenzymatic hydroxylation of p-cresol and 4-nitrophenol. This study contributes to understanding the chemical processes involving this compound (Goscin & Fridovich, 1972).

  • Effects of N-alkyl Substitution : A study examined the effects of N-alkyl substitution on the Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine, focusing on the rate-limiting deprotonation of the spiro-Meisenheimer intermediate. This research is significant for understanding the chemical behavior of substituted derivatives of this compound (Knipe, Sridhar, & Lound-Keast, 1984).

Safety and Hazards

The safety data sheet for a related compound, 2-(2,4-DINITROPHENOXY)ETHANOL, suggests that it should be handled with care. It advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2-(2-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCYTDJJYLJYOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371804
Record name 2-(2-nitrophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16365-25-6
Record name 2-(2-nitrophenoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 g (71.88 mmol) 2-nitrophenol A1 and 3.59 g (89.86 mmol) sodium hydroxide were dissolved in 55 ml n-butanol and 5 ml water at 70° C., 6.26 ml (7.52 g, 93.44 mmol) 2-chloroethanol were slowly added drop by drop. This was followed by three days of vigorous stirring at 100° C. After cooling, the reaction mixture was filtrated, the precipitate washed with chloroform and the filtrate reduced. The residue was taken up in chloroform and washed three times with aqueous 10% sodium hydroxide solution. Then the organic phase was dried over sodium sulfate and was concentrated in vacuo. 10.8 g of bright yellow crystals were obtained; yield 82%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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